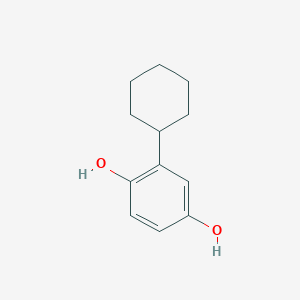

2-Cyclohexylbenzene-1,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

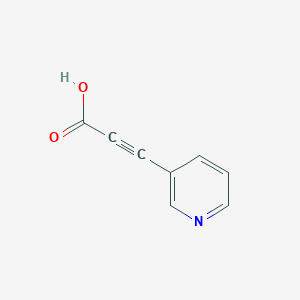

The synthesis of 2-Cyclohexylbenzene-1,4-diol has been reported in several scientific papers. For instance, a paper published in the European Journal of Organic Chemistry describes a synthetic route involving 1,4-Benzoquinone and Cyclohexene . Another paper in Tetrahedron Letters also discusses a synthetic route involving 1,4-Benzoquinone .Molecular Structure Analysis

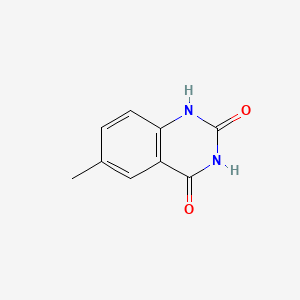

The molecular formula of 2-Cyclohexylbenzene-1,4-diol is C12H16O2 . Its molecular weight is 192.25400 .Physical And Chemical Properties Analysis

2-Cyclohexylbenzene-1,4-diol has a density of 1.147g/cm3 . Its boiling point is 303.1ºC at 760 mmHg . The flash point is 141.8ºC .Applications De Recherche Scientifique

Application in Overcharge Protection for Lithium-Ion Batteries

2-Cyclohexylbenzene-1,4-diol, as a derivative of cyclohexylbenzene, finds application in the realm of lithium-ion batteries. Specifically, cyclohexylbenzene is utilized as an overcharge protection additive for these batteries. The compound is involved in the electrochemical polymerization process, forming protective films on the electrode during overcharge conditions. This polymerization leads to the formation of oligomers with multiple benzene rings, indicating its stability and effectiveness in protecting the battery during overcharge scenarios (Shima et al., 2006).

Role in Catalysis and Material Synthesis

2-Cyclohexylbenzene-1,4-diol derivatives are involved in various catalytic processes and material synthesis. The compound plays a role in the synthesis of phenol and cyclohexanone through the peroxidation process catalyzed by metal oxides (Fang Yun-jin, 2010). Moreover, it is implicated in the catalytic hydrodehydration of cyclohexanone, hydrogenation of 2-cyclohexen-1-one, and dehydrogenation of cyclohexene. These processes are catalyzed by a molybdenum halide cluster, showcasing the compound's versatility in various chemical transformations (Kamiguchi et al., 2005).

Implications in Hydroamination and Polymer Support

2-Cyclohexylbenzene-1,4-diol derivatives are also significant in the field of hydroamination, where polymer-supported organolanthanide catalysts are employed. These catalysts are essential for efficient homogeneous intramolecular hydroamination/cyclization processes, indicating the compound's role in advanced synthetic chemistry (Jiuqing Zhao, T. Marks, 2006).

Influence in Safety and Cycle Life of Lithium Cells

The compound's derivatives are instrumental in enhancing the safety and cycle life of lithium cells. As additives in electrolyte solutions, they play a crucial role in improving the overcharging tolerance of these cells, signifying their importance in battery technology and safety (Tobishima et al., 2003).

Propriétés

IUPAC Name |

2-cyclohexylbenzene-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWSZCGYPHRJEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324905 |

Source

|

| Record name | 2-cyclohexylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexylbenzene-1,4-diol | |

CAS RN |

4197-75-5 |

Source

|

| Record name | 4197-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyclohexylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)

![[((2S)-2-{[(benzyloxy)carbonyl]amino}pentanoyl)amino]acetic acid](/img/structure/B1296410.png)

![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)